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Compound of Interest

Compound Name: Zaurategrast

Cat. No.: B1682406 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Zaurategrast, a discontinued investigational

oral alpha-4 integrin inhibitor, with other key players in this class of therapeutics. The

comparison focuses on their mechanism of action, preclinical and clinical efficacy, safety

profiles, and pharmacokinetic properties, supported by available experimental data.

Introduction to Alpha-4 Integrin Inhibition
Alpha-4 (α4) integrins, primarily α4β1 (Very Late Antigen-4, VLA-4) and α4β7, are cell adhesion

molecules expressed on the surface of leukocytes. They play a crucial role in the migration of

these immune cells from the bloodstream into inflamed tissues. The interaction between α4β1

and Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells is critical for leukocyte

trafficking into the central nervous system (CNS), a key process in the pathophysiology of

multiple sclerosis (MS). Similarly, the binding of α4β7 to Mucosal Addressin Cell Adhesion

Molecule-1 (MAdCAM-1) mediates lymphocyte homing to the gut, a central mechanism in

inflammatory bowel diseases (IBD) such as Crohn's disease and ulcerative colitis. By blocking

these interactions, α4 integrin inhibitors aim to reduce the inflammatory cascade in these

debilitating autoimmune diseases.

Comparative Overview
This guide will focus on a comparison between the small molecule inhibitor Zaurategrast and

the monoclonal antibodies Natalizumab and Vedolizumab. Additionally, emerging oral α4

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1682406?utm_src=pdf-interest
https://www.benchchem.com/product/b1682406?utm_src=pdf-body
https://www.benchchem.com/product/b1682406?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


integrin inhibitors will be discussed to provide a broader perspective on the therapeutic

landscape.

Feature
Zaurategrast
(CDP323)

Natalizumab
(Tysabri®)

Vedolizumab
(Entyvio®)

Molecule Type
Small molecule

prodrug

Humanized

monoclonal antibody

(IgG4κ)

Humanized

monoclonal antibody

(IgG1)

Target(s)
α4β1 and α4β7

integrins

α4β1 and α4β7

integrins
α4β7 integrin

Selectivity
Non-selective for α4

integrins

Non-selective for α4

integrins

Gut-selective (targets

α4β7)

Administration Oral Intravenous infusion

Intravenous infusion

or subcutaneous

injection

Approved Indication(s)
Development

discontinued

Relapsing forms of

Multiple Sclerosis,

Crohn's Disease

Ulcerative Colitis,

Crohn's Disease

Development Status
Discontinued in Phase

II
Approved Approved

Mechanism of Action
All three inhibitors function by sterically hindering the interaction between α4 integrins on

leukocytes and their respective ligands on endothelial cells. However, their molecular nature

and target selectivity lead to different therapeutic profiles.
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Mechanism of Alpha-4 Integrin Inhibition
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Fig. 1: Signaling pathway of α4 integrin inhibition.

Zaurategrast and Natalizumab are non-selective, blocking both α4β1 and α4β7 integrins. This

broad activity is effective in preventing immune cell infiltration into both the CNS and the gut. In

contrast, Vedolizumab is gut-selective, specifically targeting the α4β7 integrin, thereby primarily

inhibiting lymphocyte trafficking to the gastrointestinal tract.[1][2][3] This selectivity is thought to

contribute to its favorable safety profile concerning CNS-related side effects.

Preclinical and Clinical Efficacy
Zaurategrast (CDP323)
Preclinical: In animal models of multiple sclerosis, specifically chronic experimental

autoimmune encephalomyelitis (EAE) in mice, Zaurategrast demonstrated significant efficacy.

It was effective both prophylactically and therapeutically, reducing disease severity.[4]

Clinical: The clinical development of Zaurategrast was terminated during a Phase II trial

(NCT00484536) in patients with relapsing forms of MS.[4][5] An interim analysis revealed that
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the drug did not show the expected level of efficacy compared to placebo.[5] The mean number

of new active lesions on MRI was not significantly different between the Zaurategrast and

placebo groups.[5]

Natalizumab
Clinical (Multiple Sclerosis): The efficacy of Natalizumab in relapsing-remitting MS was

established in the pivotal AFFIRM and SENTINEL trials.

Efficacy Endpoint
(AFFIRM Trial - 2
years)

Natalizumab
(n=627)

Placebo (n=315)
Relative Risk
Reduction

Annualized Relapse

Rate
0.22 0.67 67% (p<0.001)

Disability Progression 17% 29% 42% (p<0.001)

New or Enlarging T2

Lesions (mean)
1.9 11.0 83% (p<0.001)

Data from the AFFIRM study.

Vedolizumab
Clinical (Inflammatory Bowel Disease): The GEMINI I (Ulcerative Colitis) and GEMINI II

(Crohn's Disease) trials demonstrated the efficacy of Vedolizumab.

Efficacy Endpoint (GEMINI
I - Ulcerative Colitis at
Week 52)

Vedolizumab (every 8
weeks)

Placebo

Clinical Remission 41.8% 15.9%

Mucosal Healing 51.6% 20.5%

Data from the GEMINI I study.
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Safety and Tolerability
Adverse Event
Profile

Zaurategrast Natalizumab Vedolizumab

Common Adverse

Events

Headache,

nasopharyngitis,

nausea

Headache, fatigue,

urinary tract infection,

joint pain, depression

Nasopharyngitis,

headache, arthralgia,

nausea, pyrexia,

upper respiratory tract

infection, fatigue,

cough

Serious Adverse

Events

Elevated

aminotransferases

Progressive Multifocal

Leukoencephalopathy

(PML), liver injury,

herpes encephalitis

and meningitis,

allergic reactions

Infusion-related

reactions,

hypersensitivity

reactions, infections,

liver injury

Immunogenicity
Not extensively

studied

~10-19% anti-drug

antibodies

~4% anti-drug

antibodies

The most significant safety concern with Natalizumab is the risk of Progressive Multifocal

Leukoencephalopathy (PML), a rare and often fatal brain infection caused by the John

Cunningham (JC) virus.[2] This risk has led to a restricted distribution program for the drug.

Vedolizumab's gut-selective mechanism is associated with a lower risk of systemic infections,

and no cases of PML have been reported in its clinical development program.[6] The Phase II

trial of Zaurategrast was terminated in part due to observations of temporarily elevated

aminotransferases in some subjects.[5]

Pharmacokinetics
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Pharmacokinetic
Parameter

Zaurategrast Natalizumab Vedolizumab

Bioavailability
Orally bioavailable

prodrug
100% (IV) 100% (IV)

Half-life

Short elimination half-

life (≤1 hour in

rodents)

~11 days (linear

elimination phase)
~25 days

Clearance
Moderate to high in

rodents and monkeys

Non-linear, decreases

with increasing dose

Non-linear at low

concentrations, linear

at therapeutic

concentrations

Volume of Distribution Varied across species ~5.7 L ~5 L

Pharmacokinetic parameters can vary based on patient-specific factors.[2][3][7]

Experimental Protocols
Experimental Autoimmune Encephalomyelitis (EAE) in
Mice
A common model for studying MS, EAE is induced in susceptible mouse strains like C57BL/6.

Induction Protocol:

Antigen Emulsion: Emulsify 200 µg of Myelin Oligodendrocyte Glycoprotein (MOG) peptide

35-55 in Complete Freund's Adjuvant (CFA) containing 200 µg of Mycobacterium

tuberculosis.

Immunization: On day 0, administer two subcutaneous injections of the MOG/CFA emulsion.

Pertussis Toxin: Administer an intraperitoneal injection of 500 ng of Pertussis toxin on day 0

and day 2 post-immunization.

Clinical Scoring: Monitor mice daily for clinical signs of paralysis and score on a scale of 0

(no disease) to 5 (moribund).[8][9]
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EAE Induction Workflow

Day 0:
- MOG/CFA Emulsion (s.c.)

- Pertussis Toxin (i.p.)

Day 2:
- Pertussis Toxin (i.p.)

Daily Monitoring:
- Clinical Scoring

Endpoint:
- Disease Severity Assessment

Click to download full resolution via product page

Fig. 2: Experimental workflow for EAE induction.

In Vitro Cell Adhesion Assay
This assay quantifies the adhesion of leukocytes to endothelial cells, a process inhibited by α4

integrin antagonists.

Protocol:

Plate Coating: Coat 96-well plates with VCAM-1 or MAdCAM-1.

Cell Preparation: Isolate leukocytes (e.g., lymphocytes) and label them with a fluorescent

dye.

Inhibitor Incubation: Pre-incubate the labeled leukocytes with varying concentrations of the

α4 integrin inhibitor (e.g., Zaurategrast).

Adhesion: Add the treated leukocytes to the coated wells and incubate to allow for cell

adhesion.

Washing: Gently wash the wells to remove non-adherent cells.

Quantification: Measure the fluorescence of the remaining adherent cells using a plate

reader.[10][11]
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Cell Adhesion Assay Workflow

Coat plate with VCAM-1/MAdCAM-1

Add cells to coated plate

Label leukocytes with fluorescent dye
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Wash to remove non-adherent cells

Measure fluorescence
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Fig. 3: Workflow for an in vitro cell adhesion assay.

The Rise of Oral Alpha-4 Integrin Inhibitors
The discontinuation of Zaurategrast highlighted the challenges in developing effective and

safe oral small molecule α4 integrin inhibitors. However, research in this area continues with

the aim of providing more convenient treatment options for patients.

Carotegrast methyl (AJM300): An oral α4 integrin antagonist that has shown efficacy in

inducing clinical response and endoscopic remission in patients with moderately active

ulcerative colitis in a Phase III study in Japan.[12][13][14]

PTG-100: An oral, gut-restricted α4β7 integrin antagonist peptide that demonstrated a dose-

dependent increase in clinical remission and histologic remission in a Phase IIb study in
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patients with ulcerative colitis.[6][15] However, the development of PTG-100 was also halted.

[16]

Conclusion
The landscape of α4 integrin inhibition has evolved significantly. While the non-selective

monoclonal antibody Natalizumab remains a highly effective therapy for multiple sclerosis, its

use is tempered by the serious risk of PML. The gut-selective monoclonal antibody

Vedolizumab offers a safer alternative for inflammatory bowel diseases. The journey of

Zaurategrast, despite its discontinuation, provided valuable insights into the complexities of

developing small molecule α4 integrin inhibitors. The continued development of new oral

agents like Carotegrast methyl demonstrates the ongoing pursuit of more convenient and

targeted therapies for these chronic inflammatory conditions. Future research will likely focus

on optimizing the balance between efficacy and safety, potentially through more selective

targeting and novel drug delivery systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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